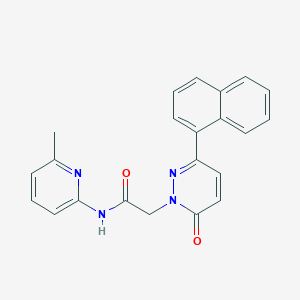![molecular formula C10H19N B14883990 (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14883990.png)
(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane is a bicyclic amine compound with a unique structure that includes a bicyclo[2.2.1]heptane framework. This compound is known for its rigidity and steric hindrance, making it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane typically involves the use of camphor as a starting material. One common method includes the following steps:
Oxidation of Camphor: Camphor is oxidized using selenium dioxide to form camphorquinone.
Reduction and Amination: The camphorquinone is then reduced and aminated to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: Reduction reactions can convert ketones or aldehydes in the structure to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products
Oxidation Products: Oximes, nitro compounds.
Reduction Products: Alcohols.
Substitution Products: Amides, esters.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane is used as a chiral building block for the synthesis of complex molecules. Its rigid structure makes it valuable in stereoselective synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development.
Industry
In the industrial sector, (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane is used in the production of polymers and other materials that require rigid and stable molecular frameworks.
Mecanismo De Acción
The mechanism of action of (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane involves its interaction with molecular targets through hydrogen bonding and steric effects. The compound’s rigid structure allows it to fit into specific binding sites, influencing biological pathways and reactions.
Comparación Con Compuestos Similares
Similar Compounds
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Similar in structure but contains an additional nitrogen atom, making it more reactive in certain chemical reactions.
Camphorquinone: A precursor in the synthesis of (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane, known for its use in photoinitiators.
Uniqueness
(1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane is unique due to its specific stereochemistry and rigid bicyclic structure, which provide distinct reactivity and interaction profiles compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7-,8?,10+/m1/s1 |
Clave InChI |
MDFWXZBEVCOVIO-SHTILUHOSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H](C1(C)C)CC2N |
SMILES canónico |
CC1(C2CCC1(C(C2)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Diazaspiro[2.5]octane-5,7-dione](/img/structure/B14883911.png)
![4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883922.png)
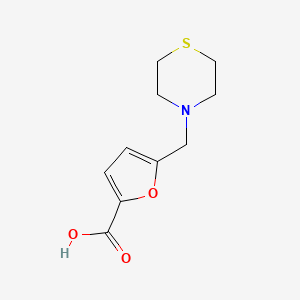
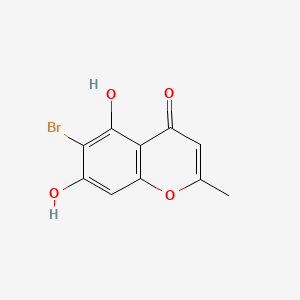


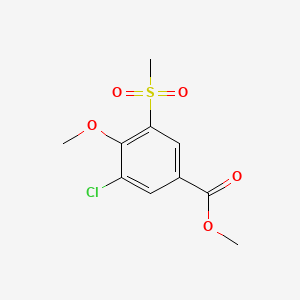
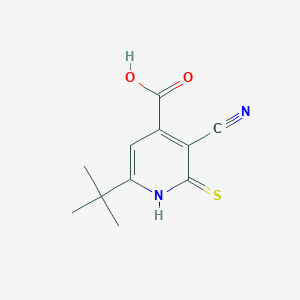
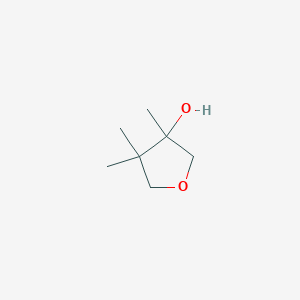

![(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridin-4-yl)methanol](/img/structure/B14883973.png)
![dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14883977.png)
